Boc-S-trityl-D-penicillamine
Overview
Description
Boc-S-trityl-D-penicillamine is a derivative of D-penicillamine, which is a metabolite of penicillin. This compound is primarily used in the treatment of Wilson’s disease, cystinuria, scleroderma, and arsenic poisoning. The molecular formula of this compound is C29H33NO4S, and it has a molecular weight of 491.64 g/mol.
Preparation Methods
The synthesis of Boc-S-trityl-D-penicillamine involves several steps. The starting material, D-penicillamine, undergoes protection of the thiol group with a trityl group and the amino group with a tert-butoxycarbonyl (Boc) group. The reaction conditions typically involve the use of trityl chloride and di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Boc-S-trityl-D-penicillamine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol.
Substitution: The trityl group can be removed under acidic conditions to expose the free thiol group.
Common reagents used in these reactions include trityl chloride, di-tert-butyl dicarbonate, triethylamine, and dithiothreitol. The major products formed from these reactions are the deprotected forms of the compound, which can be further utilized in various applications.
Scientific Research Applications
Boc-S-trityl-D-penicillamine has several scientific research applications:
Chemistry: It is used as a building block in peptide synthesis due to its protected thiol and amino groups.
Biology: The compound is used in studies involving protein modification and enzyme inhibition.
Medicine: It is investigated for its potential therapeutic effects in treating diseases like Wilson’s disease and cystinuria.
Industry: this compound is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of Boc-S-trityl-D-penicillamine involves its role as a chelating agent. It binds to heavy metals like copper, forming stable complexes that can be excreted from the body. This property is particularly useful in the treatment of Wilson’s disease, where excess copper accumulation occurs . The compound also inhibits the activity of certain enzymes by binding to their active sites, thereby modulating their function .
Comparison with Similar Compounds
Boc-S-trityl-D-penicillamine is compared with other similar compounds such as:
S-trityl-D-penicillamine: Similar in structure but lacks the Boc protection on the amino group.
Fmoc-S-trityl-D-penicillamine: Uses a different protecting group (Fmoc) on the amino group.
Boc-S-trityl-L-penicillamine: The L-isomer of the compound, which has different stereochemistry and biological activity.
The uniqueness of this compound lies in its dual protection of both the thiol and amino groups, making it highly useful in peptide synthesis and other chemical applications.
Properties
IUPAC Name |
(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33NO4S/c1-27(2,3)34-26(33)30-24(25(31)32)28(4,5)35-29(21-15-9-6-10-16-21,22-17-11-7-12-18-22)23-19-13-8-14-20-23/h6-20,24H,1-5H3,(H,30,33)(H,31,32)/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFULWLRDJMLHCD-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C(=O)O)C(C)(C)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628651 | |
Record name | N-(tert-Butoxycarbonyl)-3-[(triphenylmethyl)sulfanyl]-D-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90628651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135592-14-2 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-[(triphenylmethyl)thio]-D-valine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135592-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(tert-Butoxycarbonyl)-3-[(triphenylmethyl)sulfanyl]-D-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90628651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.